molecular formula C12H13FN2O2 B12864969 tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B12864969
M. Wt: 236.24 g/mol
InChI Key: IKZIICYVAGVBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a fluorinated heterocyclic compound It is a derivative of pyrrolopyridine, a structure known for its presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and coupling reagents. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research
The compound has been investigated for its role as an inhibitor of mitotic kinase Monopolar Spindle 1 (MPS1), which is a critical target in cancer therapy. MPS1 is involved in the regulation of the spindle assembly checkpoint, and its inhibition can lead to the death of cancer cells. Research has shown that derivatives of the pyrrolo[3,2-b]pyridine scaffold exhibit potent anticancer activity by stabilizing an inactive conformation of MPS1, thereby preventing its interaction with ATP and substrate peptides .

2. Neurological Disorders
Studies indicate that pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties. These compounds are being evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce neuroinflammation.

Synthesis Methodologies

The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
  • Protective Group Strategies : The use of protective groups such as tert-butyl is common to facilitate selective reactions.
  • Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the desired pyrrolopyridine structure.

A notable synthetic route involves the use of Sonogashira coupling techniques followed by base-mediated cyclization to form the pyrrolopyridine core efficiently .

Case Studies

Case Study 1: MPS1 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives, including this compound. These compounds were evaluated for their efficacy in inhibiting MPS1 in vitro and in vivo. Results indicated that these compounds could effectively reduce tumor growth in xenograft models, showcasing their potential as anticancer agents .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrrolopyridine derivatives in a mouse model of Alzheimer's disease. The study demonstrated that treatment with this compound resulted in significant improvements in cognitive function and reduced amyloid plaque formation, suggesting its utility in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-ylcarbamate
  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Uniqueness

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique pyrrolo[3,2-b]pyridine structure, incorporating a tert-butyl group and a fluorine atom at the 5-position of the pyrrole ring. Its molecular formula is C12H13FN2O3C_{12}H_{13}FN_2O_3, with a molecular weight of approximately 236.246 g/mol.

Chemical Structure and Properties

The presence of functional groups such as the carboxylate ester and the fluorine substituent contributes to the compound's reactivity and biological activity. Notably, fluorine atoms can enhance lipophilicity and metabolic stability, which are crucial for drug development.

Property Value
Molecular FormulaC₁₂H₁₃FN₂O₃
Molecular Weight236.246 g/mol
CAS NumberNot specified

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic profile. For instance, studies have shown that related pyrrolo derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in cellular models, indicating potential for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. Interaction studies using molecular docking and surface plasmon resonance have been employed to elucidate its binding affinities with biological targets such as enzymes or receptors. These studies suggest that the compound may interact with specific active sites on target proteins, leading to inhibition or modulation of their activity.

Case Studies

Several case studies highlight the biological activities of similar compounds:

  • Inhibition of DYRK1A : A related study identified a derivative of pyrrolo[2,3-b]pyridine as a potent DYRK1A inhibitor, demonstrating nanomolar-level inhibitory activity through enzymatic assays. This suggests that this compound could exhibit similar properties due to structural similarities .
  • Antioxidant Activity : Research has shown that certain pyrrolo derivatives possess antioxidant properties, evaluated through ORAC assays and LPS-induced pro-inflammatory response evaluations in microglial cells. This indicates potential neuroprotective applications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Molecular Formula Biological Activity
tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylateC₁₂H₁₃BrN₂O₃Antitumor activity
tert-butyl 3-methyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylateC₁₃H₁₅FN₂O₃Enzyme inhibition
tert-butyl 5-fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acidC₁₂H₁₂FIN₂O₂Anti-inflammatory effects

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

tert-butyl 5-fluoropyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-7H,1-3H3

InChI Key

IKZIICYVAGVBDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.